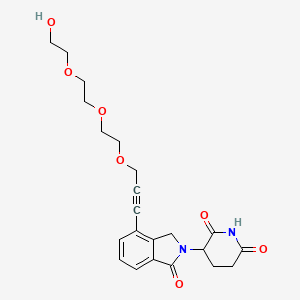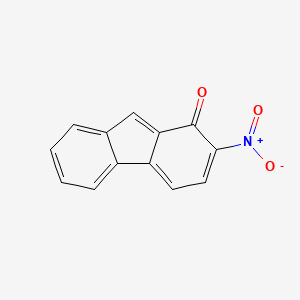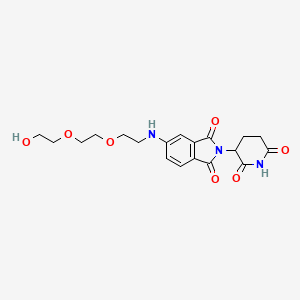
Pomalidomide-5'-PEG3-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-5’-PEG3-OH is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker. This compound is primarily used in the synthesis of molecules for targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and stability of the compound, making it a valuable tool in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-PEG3-OH involves multiple steps. One common method starts with the reaction of pomalidomide with a PEG linker that has a terminal hydroxyl group. The reaction typically occurs in the presence of a coupling agent and a suitable solvent. The process may involve the following steps:
Activation of the PEG linker: The PEG linker is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling with pomalidomide: The activated PEG linker is then reacted with pomalidomide to form the desired conjugate.
Industrial Production Methods
Industrial production of pomalidomide-5’-PEG3-OH follows similar synthetic routes but on a larger scale. Continuous flow synthesis is often employed to enhance efficiency and reproducibility. This method allows for better control over reaction conditions and can result in higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-5’-PEG3-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the PEG linker can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The hydroxyl group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Pomalidomide-5’-PEG3-OH has numerous applications in scientific research:
Chemistry: It is used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system.
Biology: The compound is used to study protein-protein interactions and the mechanisms of protein degradation.
Medicine: Pomalidomide-5’-PEG3-OH is employed in drug discovery and development, particularly in the design of targeted therapies for cancer and other diseases.
Industry: The compound is used in the production of specialized reagents and tools for biochemical research
Mecanismo De Acción
Pomalidomide-5’-PEG3-OH exerts its effects by recruiting specific proteins to the ubiquitin-proteasome system for degradation. The pomalidomide moiety binds to the protein target, while the PEG linker and hydroxyl group facilitate the formation of a ternary complex with an E3 ligase. This complex tags the target protein with ubiquitin, marking it for degradation by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
- Pomalidomide-PEG2-C2-azide
- Pomalidomide-piperidine-carboxylic acid
- Pomalidomide-PEG1-C2-amine HCl
- Pomalidomide-PEG4-Azide
Uniqueness
Pomalidomide-5’-PEG3-OH is unique due to its specific PEG linker length and terminal hydroxyl group, which provide optimal solubility and stability for use in PROTAC research. The combination of pomalidomide with a PEG3 linker allows for efficient recruitment of target proteins and formation of stable ternary complexes, making it a valuable tool in targeted protein degradation studies .
Propiedades
Fórmula molecular |
C19H23N3O7 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C19H23N3O7/c23-6-8-29-10-9-28-7-5-20-12-1-2-13-14(11-12)19(27)22(18(13)26)15-3-4-16(24)21-17(15)25/h1-2,11,15,20,23H,3-10H2,(H,21,24,25) |
Clave InChI |
JMOKUADGYALCIV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)
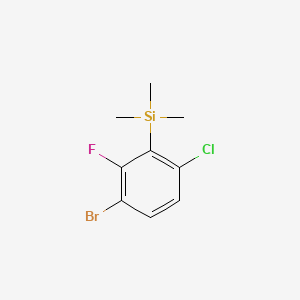
![(R)-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate](/img/structure/B14763403.png)
![5,12,20,27-tetrazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14763405.png)
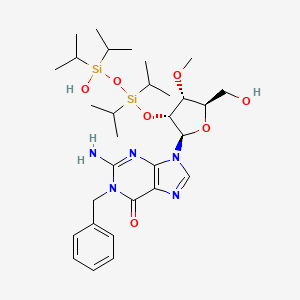
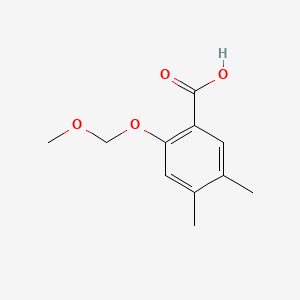
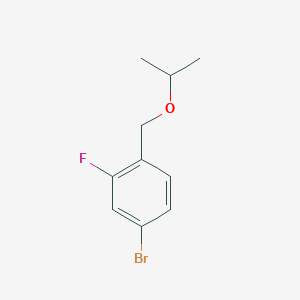
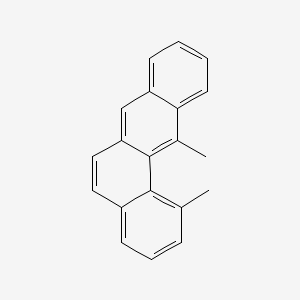

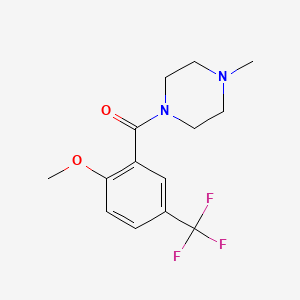
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
